1,2,3,4-Tetrafluorobenzene
Overview
Description
1,2,3,4-Tetrafluorobenzene is an organic compound with the molecular formula C6H2F4. It is a derivative of benzene where four hydrogen atoms are replaced by fluorine atoms. This compound is a colorless liquid with a boiling point of 95°C and a melting point of -42°C . It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly alter its reactivity compared to benzene.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrafluorobenzene can be synthesized through various methods. One common method involves the hydrolysis of 2-chloroheptafluorotoluene using alumina and steam at high temperatures. The resulting product, 2,3,4,5-tetrafluorochlorobenzene, is then reduced with hydrogen and palladium at 280°C and atmospheric pressure to yield this compound .
Another method involves the decarboxylation of 2,3,4,5-tetrafluorobenzoic acid in the presence of copper powder and aqueous ammonia solution at 240°C. This reaction produces this compound with a high yield .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in high-pressure reactors to ensure high yields and purity. The use of catalysts such as palladium and copper is common to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted by other groups such as nitro, amino, or halogen groups.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated products.
Oxidation Reactions: Oxidation of this compound can lead to the formation of quinones and other oxidized products.
Common Reagents and Conditions
Hydrogen and Palladium: Used for reduction reactions.
Nitric Acid: Used for nitration reactions.
Copper Powder and Aqueous Ammonia: Used for decarboxylation reactions.
Major Products Formed
Nitro Derivatives: Formed through nitration.
Hydrogenated Products: Formed through reduction.
Quinones: Formed through oxidation.
Scientific Research Applications
1,2,3,4-Tetrafluorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Chemical Research: It serves as a model compound for studying the effects of fluorine substitution on the reactivity and properties of aromatic compounds.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrafluorobenzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The compound can also undergo oxidative and reductive transformations, leading to the formation of various products .
Comparison with Similar Compounds
1,2,3,4-Tetrafluorobenzene can be compared with other fluorinated benzenes:
1,2,4,5-Tetrafluorobenzene: Similar in structure but differs in the position of fluorine atoms.
1,2,3,5-Tetrafluorobenzene: Another isomer with different substitution patterns, leading to variations in chemical behavior.
Hexafluorobenzene: Fully fluorinated benzene with distinct properties due to the absence of hydrogen atoms.
These comparisons highlight the unique reactivity and properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,2,3,4-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZFIIXUNAKEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870605 | |
Record name | 1,2,3,4-Tetrafluorobenzene | |
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Molecular Weight |
150.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,2,3,4-Tetrafluorobenzene | |
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Vapor Pressure |
49.5 [mmHg] | |
Record name | 1,2,3,4-Tetrafluorobenzene | |
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CAS No. |
551-62-2, 28016-01-5 | |
Record name | 1,2,3,4-Tetrafluorobenzene | |
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Record name | 1,2,3,4-Tetrafluorobenzene | |
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Record name | Tetrafluorobenzene | |
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Record name | 1,2,3,4-Tetrafluorobenzene | |
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Record name | Tetrafluorobenzene | |
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Record name | 1,2,3,4-tetrafluorobenzene | |
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Record name | 1,2,3,4-TETRAFLUOROBENZENE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,3,4-Tetrafluorobenzene?
A: this compound has the molecular formula C6H2F4 and a molecular weight of 150.08 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A: this compound has been characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy [, ], microwave spectroscopy [, ], and infrared (IR) spectroscopy. These techniques provide information about its structure, bonding, and vibrational modes.
Q3: Is this compound miscible with ionic liquids?
A: Research has shown that this compound exhibits complete miscibility with the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][Tf2N]). This miscibility is attributed to the strong dipole moment of this compound. []
Q4: Can this compound undergo C-H activation reactions with nickel catalysts?
A: Studies indicate that while this compound does not readily undergo C-H activation with bulkier nickel catalysts like Ni(PiPr3)2, it can form adducts and potentially undergo C-H activation with less bulky Ni(PEt3)2 synthons. [, ]
Q5: Does this compound participate in rhodium-catalyzed substitution reactions?
A: Yes, in the presence of a rhodium catalyst like RhH(PPh3)4 and a disulfide, this compound can undergo substitution reactions where the fluorine atom is replaced by an arylthio group, leading to the formation of 1,2-diarylthio-3,6-difluorobenzene. []
Q6: Have there been computational studies on the binding of positrons to this compound?
A: Theoretical analyses using computational methods have been conducted to investigate the binding of positrons to this compound and explore the subsequent pair-annihilation processes. These studies contribute to the understanding of positron interactions with fluorinated aromatic molecules. [, ]
Q7: How does the degree of fluorination in benzene derivatives affect C-F bond activation with aluminum(I) compounds?
A: Research on aluminum(I) compounds, such as NacNacAl, demonstrates that the ease of C-F bond activation in fluorinated benzenes decreases with a lower degree of fluorination. This suggests that the electron-withdrawing effect of fluorine atoms plays a crucial role in facilitating C-F bond cleavage. []
Q8: What is the role of fluorine substitution on the electron affinity of benzene derivatives?
A: Studies combining photoelectron spectroscopy and density functional theory calculations reveal that increasing fluorine substitution in benzene generally leads to a higher electron affinity. This trend is evident from the positive electron affinities observed for both pentafluorobenzene and hexafluorobenzene. []
Q9: What are the thermodynamic properties of this compound?
A: Extensive research has been conducted on the thermodynamic properties of this compound. This includes measurements of vapor pressure [], low-temperature heat capacities [], and enthalpies of phase transitions []. These studies provide valuable data for understanding its physical behavior under various conditions.
Q10: What is known about the thermochemistry of 1,2,3,4-Tetrafluorobenzyne?
A: Fourier transform mass spectrometry and computational methods were employed to determine the gas-phase thermodynamic properties of 1,2,3,4-Tetrafluorobenzyne. This research provided valuable insights into its heat of hydrogenation and bond dissociation energies. []
Q11: Can this compound be synthesized via KF fluorination?
A: Yes, a synthetic route for this compound utilizing KF fluorination has been reported in the literature. []
Q12: What are some notable reactions of this compound and its derivatives?
A: The reactivity of this compound and related compounds has been extensively studied. Research highlights reactions with organosilicon compounds [], the formation of polycyclic compounds in SbF5 media [, , ], and the generation of tetrafluorophenyllithium, a precursor to arynes. []
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